molecular formula C7H12O3 B055294 Methyl 2-methyl-3-oxopentanoate CAS No. 17422-12-7

Methyl 2-methyl-3-oxopentanoate

Cat. No. B055294
CAS RN: 17422-12-7
M. Wt: 144.17 g/mol
InChI Key: AVNZOGNVFGETNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-methyl-3-oxopentanoate and related compounds involves various chemical reactions, including photoaddition reactions, acid-catalyzed rearrangements, and cyclization routes. For instance, the photoaddition reaction of methyl 2,4-dioxopentanoate with certain dienes results in isomeric dihydropyrans and hydroxy keto esters, illustrating the compound's reactivity under specific conditions (Hatsui, Nojima, & Takeshita, 1990). Moreover, acid-catalyzed rearrangements have shown the formation of various products, indicating the compound's versatility in chemical synthesis (Greene & Lewis, 1978).

Molecular Structure Analysis

Detailed molecular structure analysis and synthesis efforts have been made to produce diastereomerically pure derivatives of methyl 2-methyl-3-oxopentanoate. For example, a method towards the synthesis of diastereomerically pure methyl derivatives has been described, highlighting the compound's structural complexity and the importance of stereochemistry in its synthesis (Nighot, Jain, Singh, & Rawat, 2020).

Chemical Reactions and Properties

Methyl 2-methyl-3-oxopentanoate undergoes various chemical reactions, forming different organic compounds. These reactions include addition/cycloaddition domino reactions, which are valuable for constructing complex structures under mild conditions, demonstrating the compound's utility in generating diverse molecular architectures (Gu, Hu, Ni, & Tong, 2015).

Scientific Research Applications

Summary of the Application

“Methyl 2-methyl-3-oxopentanoate” is used as a green solvent in the field of Green Chemistry . It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

Methods of Application

The solvent is synthesized via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

Results or Outcomes

The new synthesis was found to be more sustainable than the patented routes . This green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

2. Use in Synthesis of Organic Compounds

Summary of the Application

“Methyl 2-methyl-3-oxopentanoate” is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings .

Methods of Application

It is used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis .

Results or Outcomes

The researchers also investigated the potential use of “Methyl 2-methyl-3-oxopentanoate” in the development of chiral auxiliaries that can aid in controlling the stereochemistry of chemical reactions .

3. Use in Synthesis of Antiproliferative Polyketide

Summary of the Application

“Methyl 2-methyl-3-oxopentanoate” is used as an intermediate in the synthesis of antiproliferative polyketide (+)-R-aureothin .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained were not detailed in the source .

4. Use in Membrane Science

Summary of the Application

“Methyl 2-methyl-3-oxopentanoate” has potential applications in membrane science, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of “Methyl 2-methyl-3-oxopentanoate” as a green solvent .

5. Use in Synthesis of Chiral Auxiliaries

Summary of the Application

“Methyl 2-methyl-3-oxopentanoate” is used in the synthesis of chiral auxiliaries . Chiral auxiliaries are a type of reagent used in an organic chemical reaction to induce chirality into a molecule .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

“Methyl 2-methyl-3-oxopentanoate” is a combustible liquid . It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 2-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNZOGNVFGETNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338005
Record name Methyl 2-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-oxopentanoate

CAS RN

17422-12-7
Record name Methyl 2-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-3-oxopentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl iodide (57 ml) and K2CO3 (127 g) were added to a solution of methyl propionylacetate (100 g) in acetone (800 ml) while cooling on ice. The reaction solution was stirred for 96 hours at room temperature and celite filtered, and then the mother liquor was slowly concentrated under reduced pressure and distilled under reduced pressure to obtain methyl 2-methyl-3-oxopentanoate.
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-oxopentanoate (6.27 ml, 50 mmol) in tetrahydrofuran (100 ml) and potassium carbonate (20.73 g, 150 mmol) was heated at reflux under argon for 3 hours, reaction mixture was cooled in an ice bath and and iodomethane (3.75 ml, 60.0 mmol) was added dropwsie. The reaction mixture was stirred at 0° C. for 6 hours, and allowed to warm to room temperature while stirring overnight. The reaction mixture was filtered through a celite and the filtrate was evaporated under reduced pressure to give the title compound as an oil (7.2 g);
Quantity
6.27 mL
Type
reactant
Reaction Step One
Quantity
20.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
K Onda, I Hayakawa, A Sakakura - Synlett, 2017 - thieme-connect.com
… 3,5-Diketo esters were selectively synthesized via the aldol reaction of commercially available methyl 2-methyl-3-oxopentanoate with an aldehyde followed by the oxidation with …
Number of citations: 3 www.thieme-connect.com
J Tsuji, I Shimizu, I Minami, Y Ohashi… - The Journal of …, 1985 - ACS Publications
… first allylation of methyl 2-methyl-3-oxopentanoate (11) with various allylic compounds was carried out in order to compare the reactivity of allylic compounds using palladium complexes …
Number of citations: 325 pubs.acs.org
D Kalaitzakis, S Kambourakis, DJ Rozzell… - Tetrahedron …, 2007 - Elsevier
… To complete the synthesis of sitophilate using methyl 2-methyl-3-oxopentanoate 1 (Table 1), … Reaction optimization of KRED-A1B, A1C, and A1D with methyl 2-methyl-3-oxopentanoate …
Number of citations: 39 www.sciencedirect.com
SP Ravía, M Risso, S Kröger, S Vero, GA Seoane… - Tetrahedron …, 2013 - Elsevier
… The synthetic strategy involved a stereoselective ketone reduction of methyl 2-methyl-3-oxopentanoate using commercial ketoreductases, followed by enzymatic hydrolysis of the methyl …
Number of citations: 5 www.sciencedirect.com
I Minami, I Shimizu, J Tsuji - Journal of organometallic chemistry, 1985 - Elsevier
Allylation of carbonucleophiles with allylic carbonates catalyzed by various transition metal complexes has been studied. Palladium, rhodium, ruthenium, nickel, and molybdenum …
Number of citations: 166 www.sciencedirect.com
Z Chen, D Wu - Industrial & engineering chemistry research, 2011 - ACS Publications
… The reaction was carried out in the temperature range from 200 to 280 C, and the main byproduct was methyl 2-methyl-3-oxopentanoate, which was the intermediate …
Number of citations: 10 pubs.acs.org
J Tsuji, H Watanabe, I Minami… - Journal of the American …, 1985 - ACS Publications
… Reaction of methyl propargylcarbonate (1) with 2 equiv of methyl 2-methyl-3-oxopentanoate in boiling THF for 2 h in the presence of Pd2(dba)3CHCl3 and 1,2-bis(diphenylphosphino)…
Number of citations: 185 pubs.acs.org
GT Mrachko - 1992 - search.proquest.com
… The methyl 2methyl-3-oxopentanoate was purified by flash chromatography using 20% EtOAc in hexanes affording 430 mg of a clear oil: Lit bp 187 C; 80 MHz *H NMR (CDC13) S 3.63 (…
Number of citations: 2 search.proquest.com
A Rioz Martínez, A Cuetos Fernández… - Angewandte Chemie …, 2011 - digibuo.uniovi.es
… rac-methyl 2-methyl-3oxopentanoate (4a) led to (S)-4b with a moderate conversion and a high selectivity (entry 5). In order to improve this conversion and since PAMO has previously …
Number of citations: 45 digibuo.uniovi.es
K Mori, T Yoshimura, T Sugai - Liebigs Annalen der Chemie, 1988 - Wiley Online Library
Pheromone synthesis, CX. Synthesis of (4S,5R)â•’5â•’hydroxyâ•’4â•’meth Page 1 K. Mori, T. Yoshimura, T. Sugai 899 Pheromone Synthesis, CX') Synthesis of (4S,5R)-5-…

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